4-hydroxy-N-(2-hydroxypropyl)benzamide
CAS No.:
Cat. No.: VC20123375
Molecular Formula: C10H13NO3
Molecular Weight: 195.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H13NO3 |
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Molecular Weight | 195.21 g/mol |
IUPAC Name | 4-hydroxy-N-(2-hydroxypropyl)benzamide |
Standard InChI | InChI=1S/C10H13NO3/c1-7(12)6-11-10(14)8-2-4-9(13)5-3-8/h2-5,7,12-13H,6H2,1H3,(H,11,14) |
Standard InChI Key | NYGFEEOHVNIUEK-UHFFFAOYSA-N |
Canonical SMILES | CC(CNC(=O)C1=CC=C(C=C1)O)O |
Introduction
4-Hydroxy-N-(2-hydroxypropyl)benzamide is an organic compound characterized by its benzamide core structure, functionalized with hydroxy groups on both the aromatic ring and the amide side chain. This compound belongs to the benzamide family, which is widely studied for its biological and pharmaceutical applications due to its structural versatility and ability to interact with biological targets.
Synthesis Pathway
The synthesis of 4-hydroxy-N-(2-hydroxypropyl)benzamide typically involves:
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Starting Material: Para-hydroxybenzoic acid or para-aminophenol.
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Amidation Reaction: Reacting the starting material with a 2-hydroxypropylamine derivative under controlled conditions.
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Purification: Recrystallization or chromatographic methods to isolate the pure compound.
This process may require catalysts or coupling agents such as carbodiimides to enhance reaction efficiency.
Biological Relevance
Benzamides, including derivatives like 4-hydroxy-N-(2-hydroxypropyl)benzamide, have been extensively studied for their pharmacological properties:
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Antimicrobial Activity: Benzamides demonstrate efficacy against bacterial and fungal strains due to their ability to interfere with microbial enzyme systems .
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Anticancer Potential: Structural analogs of benzamides have shown selective cytotoxicity against cancer cell lines, such as colorectal carcinoma (HCT116), through mechanisms like cell cycle arrest and apoptosis induction .
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Enzyme Inhibition: Hydroxylated benzamides are known inhibitors of enzymes such as acetylcholinesterase, which is relevant in neurodegenerative disease research .
Applications in Medicinal Chemistry
4-Hydroxy-N-(2-hydroxypropyl)benzamide is a potential lead compound for drug development due to its:
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Hydrophilic Nature: Facilitates bioavailability and interaction with aqueous environments in biological systems.
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Functional Groups: The hydroxyl and amide groups allow for further chemical modifications to optimize activity.
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Therapeutic Potential: It serves as a scaffold for designing drugs targeting microbial infections, cancer, and neurodegenerative diseases.
Analogous Compounds and Comparative Studies
Several derivatives of benzamides have been synthesized and evaluated for their biological activity:
These studies highlight the pharmacological versatility of benzamide derivatives.
Research Gaps and Future Directions
While research on benzamide derivatives is extensive, specific studies on 4-hydroxy-N-(2-hydroxypropyl)benzamide remain limited. Future investigations could focus on:
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Mechanistic Studies: Understanding its mode of action at the molecular level.
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Structure-Activity Relationships (SAR): Exploring chemical modifications to enhance potency and selectivity.
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In Vivo Studies: Evaluating its pharmacokinetics, toxicity, and therapeutic efficacy in animal models.
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